molecular formula C11H7N3O2 B1214734 Dazoquinast CAS No. 76002-75-0

Dazoquinast

Cat. No.: B1214734
CAS No.: 76002-75-0
M. Wt: 213.19 g/mol
InChI Key: JVKYTWZLUFMIKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DAZOQUINAST typically involves the condensation of appropriate aromatic diamines with dicarbonyl compounds under controlled conditions. One common method includes the reaction of 1,2-diaminobenzene with 1,2-dicarbonyl compounds in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinoxaline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: DAZOQUINAST undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoxaline ring can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of halogenated quinoxaline derivatives.

Scientific Research Applications

DAZOQUINAST has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DAZOQUINAST involves its interaction with specific molecular targets. It is believed to exert its antiallergic effects by inhibiting the release of histamines from mast cells. This inhibition occurs through the blockade of histamine H1 receptors, preventing the binding of histamines and subsequent allergic reactions .

Comparison with Similar Compounds

Uniqueness of DAZOQUINAST: this compound stands out due to its specific antiallergic properties, which are not as prominent in other quinoxaline derivatives. Its ability to inhibit histamine release makes it particularly valuable in the treatment of allergic conditions .

Properties

IUPAC Name

imidazo[1,2-a]quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c15-11(16)8-6-14-9-4-2-1-3-7(9)12-5-10(14)13-8/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKYTWZLUFMIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NC(=CN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226912
Record name Dazoquinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76002-75-0
Record name Dazoquinast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076002750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dazoquinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAZOQUINAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16F9MIN3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10 ml of 1 N sodium hydroxide solution were added to a suspension of 0.63 g of the product of Step B, 30 ml of water and 10 ml of ethanol and the mixture was refluxed for one hour to obtain a clear yellow solution. The ethanol was distilled under reduced pressure and the aqueous solution was acidified with concentrated hydrochloric acid. The mixture was filtered to recover 0.6 g of imidazo-[1,2-a]-quinoxaline-2-carboxylic acid in the form of a buff crystalline solid melting at 274°-275° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

10 ml of 1N sodium hydroxide solution were added to a suspension of 0.63 g of ethyl imidazo-[1,2-a]-quinoxaline-2-carboxylate, 10 ml of ethanol and 30 ml of water and the mixture was refluxed for one hour. The ethanol was evaporated under reduced pressure from the resulting clear yellow solution and the aqueous phase was acidified with concentrated hydrochloric acid. The mixture was filtered to obtain 0.6 g of imidazo-[1,2-a]-quinoxaline-2-carboxylic acid in the form of a buff crystalline solid melting at 274°-275° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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